molecular formula C6H15ClN2O B1460316 S 2-Amino-N-ethylbutyramide hydrochloride CAS No. 187680-43-9

S 2-Amino-N-ethylbutyramide hydrochloride

Cat. No.: B1460316
CAS No.: 187680-43-9
M. Wt: 166.65 g/mol
InChI Key: HBFOAELYBQOTNE-JEDNCBNOSA-N
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Description

Molecular Structure Analysis

The molecular structure of “S 2-Amino-N-ethylbutyramide hydrochloride” can be represented by the SMILES string CC [C@H] (N)C (N)=O. [H]Cl . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .

Scientific Research Applications

Analytical Chemistry Applications

A study developed a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for determining the enantiomer of "S 2-Amino-N-ethylbutyramide hydrochloride," highlighting its significance in quality control processes. This method utilized pre-column chiral derivatization and demonstrated precision, accuracy, and robustness, essential for the substance's quality assurance in pharmaceutical preparations (Suo Jiangtao et al., 2015).

Corrosion Inhibition

Research into corrosion inhibitors for industrial applications revealed a novel compound synthesized from "this compound" that exhibited excellent inhibitory performance on carbon steel, commonly used in oil installations. This suggests potential for its use in enhancing the longevity and reliability of such installations by protecting them against corrosion (Zainb Fadel & Qahtan A. Yousif, 2020).

Material Science

A detailed study on "this compound" focused on its role in synthesizing ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for peptide nucleic acid synthesis. This improved synthesis method provided the compound in near-quantitative yield and high purity without the need for chromatography, underscoring its importance in the field of biochemistry and pharmacology (R. Viirre & R. Hudson, 2003).

Pharmacological Research

The pharmacological characterization of a compound derived from "this compound" as a β3-adrenoceptor agonist for treating preterm labor was explored. This study provided insights into the compound's potential therapeutic application, demonstrating its efficacy in inhibiting contractions in human myometrial strips, which could offer a new approach to managing preterm labor (T. Croci et al., 2007).

Mechanism of Action

“S 2-Amino-N-ethylbutyramide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol. It’s also known as AEEB. The compound is a white to off-white solid . It’s stable and incompatible with oxidizing agents . The compound can be stored at 2-8°C .

The compound is used as an impurity reference standard . It’s also used as an intermediate in the synthesis of Levetiracetam, a medication used to treat epilepsy .

Biochemical Analysis

Biochemical Properties

S 2-Amino-N-ethylbutyramide hydrochloride: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain amino acids and peptides, influencing their stability and activity. The nature of these interactions often involves hydrogen bonding and ionic interactions, which can alter the conformation and function of the biomolecules involved .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to impact cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the formation of hydrogen bonds and ionic interactions, which can stabilize or destabilize the enzyme’s active site . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to oxidizing agents . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence over time. These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage . Understanding the dosage effects is essential for determining the therapeutic window and ensuring safe usage.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are crucial for its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of This compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

(2S)-2-amino-N-ethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFOAELYBQOTNE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187680-43-9
Record name (2S)-2-amino-N-ethylbutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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